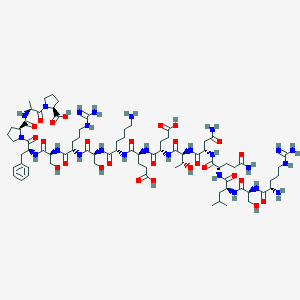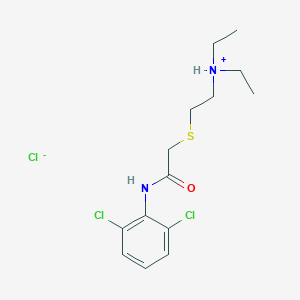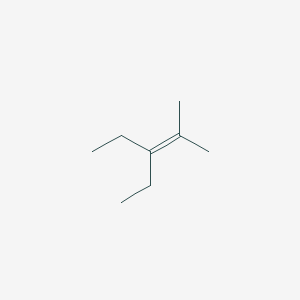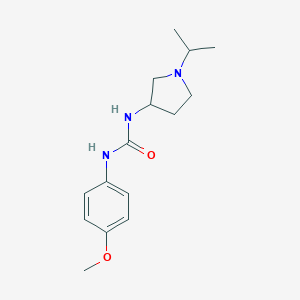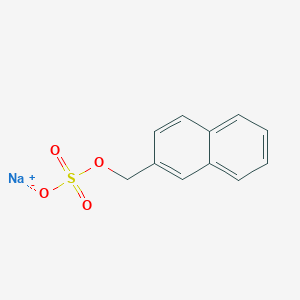
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Übersicht
Beschreibung
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6BrF3O. It is a white solid and has a molecular weight of 255.03 g/mol. The compound is also known by its IUPAC name: 1-bromo-4-(2,2,2-trifluoroethoxy)benzene. It is used in various applications, including organic synthesis and as a building block for more complex molecules .
Synthesis Analysis
The synthesis of 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene involves bromination of the corresponding phenol compound. Specific synthetic routes and conditions may vary, but the bromination typically occurs at the para position of the benzene ring. The trifluoroethoxy group is then introduced to the brominated benzene using appropriate reagents .Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring with a bromine atom at the para position (position 4) and a trifluoroethoxy group attached to the benzene ring. The trifluoroethoxy group contains three fluorine atoms and an oxygen atom. The overall structure is aromatic and exhibits electron-withdrawing properties due to the presence of fluorine atoms .Chemical Reactions Analysis
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene can participate in various chemical reactions typical of aryl halides. These reactions include nucleophilic substitution, Suzuki coupling, and Heck reactions. Researchers have explored its utility in the synthesis of pharmaceutical intermediates and other organic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: is a valuable building block in pharmaceutical chemistry. It is used in the synthesis of various drugs, including antiviral agents, anti-inflammatory medications, and anticancer agents. Its ability to introduce a trifluoroethoxy group into molecules makes it particularly useful for increasing the metabolic stability of pharmaceuticals .
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. As a synthetic intermediate, it serves as a building block for more complex molecules. In other contexts, its reactivity with nucleophiles or other reagents determines its role in chemical transformations .
Physical and Chemical Properties Analysis
Safety and Hazards
Zukünftige Richtungen
Research on 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene could explore its applications in drug discovery, materials science, and organic synthesis. Investigating its reactivity with various nucleophiles and catalysts may lead to novel reactions and functionalized derivatives. Additionally, understanding its biological activity and toxicity profiles could guide its safe use in various fields .
Eigenschaften
IUPAC Name |
1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIDUHBHCDCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628882 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106854-77-7 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


